molecular formula C24H22N4O5S2 B4539108 N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B4539108
M. Wt: 510.6 g/mol
InChI Key: MVGDCZREENDOMU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their quinazolinone core, a feature common in compounds with varied biological activities. Research on similar compounds has revealed their potential in anticancer, antibacterial, and antifungal applications due to their structural complexity and ability to interact with biological targets.

Synthesis Analysis

Synthesis of similar quinazolinone derivatives often involves multistep reactions including aminolysis of activated acids and alkylation processes. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized through aminolysis followed by alkylation, highlighting the versatility of synthesis methods for this compound class (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by NMR, LC-MS, and EI-MS analyses. These methods confirm the presence of the quinazolinone core and the substitution patterns that are critical for biological activity. The structural determination aids in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, to yield compounds with potential biological activities. Their chemical properties, such as reactivity towards different nucleophiles, are pivotal in designing compounds with desired biological functions.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structures, are essential for their application in biological systems. Such properties influence the bioavailability and stability of the compounds in biological environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the interaction of quinazolinone derivatives with biological molecules. These interactions are crucial for the compounds' mechanism of action, including binding to biological targets and inducing biological effects.

References:

  • Berest, G., Voskoboynik, O. Y., Kovalenko, S., Antypenko, O. M., Nosulenko, I., Katsev, A. M., & Shandrovskaya, O. S. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-6074. LinkThis overview provides a glimpse into the complex world of quinazolinone derivatives, highlighting their synthesis, structure, and potential applications based on their chemical and physical properties. For further exploration and understanding, delving into the individual research articles and reviews on this subject is recommended.

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S2/c1-2-33-18-11-9-17(10-12-18)28-23(30)20-5-3-4-6-21(20)27-24(28)34-15-22(29)26-16-7-13-19(14-8-16)35(25,31)32/h3-14H,2,15H2,1H3,(H,26,29)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGDCZREENDOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

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